Methcillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was discovered in 1960 and was primarily used to treat infections caused by certain gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . Methicillin is particularly notable for its resistance to penicillinase, an enzyme produced by bacteria that hydrolyzes the β-lactam ring of penicillin, rendering it ineffective .
Preparation Methods
Methicillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2,6-dimethoxybenzoyl chloride under basic conditions to form methicillin . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Chemical Reactions Analysis
Methicillin undergoes several types of chemical reactions, including:
Hydrolysis: Methicillin can be hydrolyzed by β-lactamase enzymes, leading to the formation of inactive products.
Oxidation and Reduction: Methicillin is relatively stable under oxidative and reductive conditions, but extreme conditions can lead to degradation.
Substitution: Methicillin can undergo substitution reactions, particularly at the β-lactam ring, which can alter its antibacterial activity.
Common reagents used in these reactions include β-lactamase enzymes for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions are typically inactive derivatives of methicillin.
Scientific Research Applications
Methicillin has been extensively used in scientific research, particularly in the study of antibiotic resistance. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has made methicillin a critical tool for understanding bacterial resistance mechanisms . In addition to its use in microbiology, methicillin has applications in:
Chemistry: Studying the stability and reactivity of β-lactam antibiotics.
Biology: Investigating the mechanisms of bacterial cell wall synthesis and the role of penicillin-binding proteins.
Medicine: Developing new antibiotics and treatment strategies for resistant bacterial infections.
Mechanism of Action
Methicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Methicillin is part of a group of penicillinase-resistant β-lactam antibiotics. Similar compounds include:
Oxacillin: Similar to methicillin but has replaced it in clinical use due to better stability and efficacy.
Nafcillin: Another penicillinase-resistant antibiotic with a similar mechanism of action.
Cloxacillin: Known for its stability in the presence of penicillinase.
Dicloxacillin: Similar to cloxacillin but with improved oral bioavailability.
Flucloxacillin: Widely used in clinical settings for its resistance to β-lactamase.
Methicillin’s uniqueness lies in its historical significance as one of the first penicillinase-resistant antibiotics, paving the way for the development of other similar compounds.
Biological Activity
Methicillin is a beta-lactam antibiotic that was historically used to treat infections caused by penicillin-resistant Staphylococcus aureus (S. aureus). Despite its initial effectiveness, the emergence of methicillin-resistant strains (MRSA) has significantly impacted its clinical utility. This article delves into the biological activity of methicillin, focusing on its mechanisms, resistance patterns, and clinical implications, supported by data tables and case studies.
Methicillin functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-positive bacteria.
Resistance Mechanisms
The development of resistance to methicillin is primarily due to the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics. This adaptation allows MRSA strains to survive despite the presence of methicillin and other related antibiotics.
Table 1: Comparison of Methicillin-Sensitive and Methicillin-Resistant Strains
Characteristic | MSSA (Methicillin-Sensitive S. aureus) | MRSA (Methicillin-Resistant S. aureus) |
---|---|---|
PBP Type | PBP1, PBP2 | PBP2a |
Susceptibility | Sensitive to beta-lactams | Resistant to beta-lactams |
Clinical Infections | Skin infections, pneumonia | Severe skin infections, sepsis |
Treatment Options | Methicillin, other beta-lactams | Vancomycin, linezolid |
Prevalence | Lower in healthcare settings | Higher in healthcare and community settings |
Case Study 1: Penicillin-Susceptible MRSA
A recent case report documented the first instance of Penicillin-Susceptible Methicillin-Resistant Staphylococcus aureus (PS-MRSA) in a psychiatric hospital in China. The patient exhibited respiratory failure and was treated successfully with ceftriaxone after initial treatment with vancomycin failed due to worsening symptoms. This case highlights the evolving nature of MRSA and the necessity for continuous surveillance and tailored treatment approaches .
Case Study 2: Osteomyelitis Outcomes
A study evaluating patients with S. aureus osteomyelitis found that those infected with MRSA had a significantly higher rate of infection persistence compared to those with methicillin-sensitive strains (24.4% vs. 11.5%, p = 0.004). The likelihood of developing a persistent infection was increased by 2.26-fold in patients with MRSA after adjusting for confounding factors .
Research Findings on Antibacterial Activity
Recent investigations have focused on alternative compounds that exhibit antibacterial activity against MRSA. For instance, new classes of antimicrobial agents have been identified with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/ml against MRSA strains, demonstrating rapid bactericidal activity . These findings suggest potential avenues for developing new treatments that could circumvent existing resistance mechanisms.
Properties
IUPAC Name |
6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXTJLFIWVMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859047 |
Source
|
Record name | 6-(2,6-Dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.